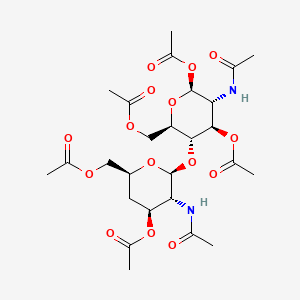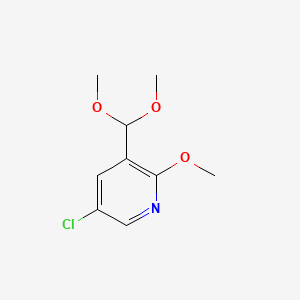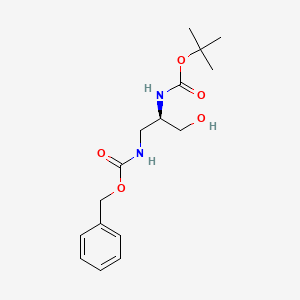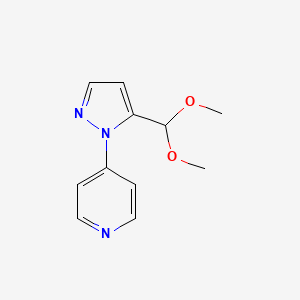
4-Deoxy-|A-D-chitobiose Peracetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deoxy-α-D-chitobiose Peracetate is a synthetic compound derived from chitin, a natural polymer found in the exoskeleton of crustaceans and insects. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is primarily used in proteomics research and has a molecular formula of C26H38N2O15 with a molecular weight of 618.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deoxy-α-D-chitobiose Peracetate involves the acetylation of 4-Deoxy-α-D-chitobiose. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .
Industrial Production Methods
Industrial production of 4-Deoxy-α-D-chitobiose Peracetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Deoxy-α-D-chitobiose Peracetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Deoxy-α-D-chitobiose Peracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of biodegradable materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Deoxy-α-D-chitobiose Peracetate involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to various biological effects. It also interacts with molecular targets such as glycoproteins and glycolipids, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate: A similar compound with a molecular formula of C34H42N2O16 and a molecular weight of 734.70.
4-Deoxy-β-D-chitobiose Peracetate: Another derivative with a similar structure and molecular formula of C26H38N2O15.
Uniqueness
4-Deoxy-α-D-chitobiose Peracetate is unique due to its specific acetylation pattern and its ability to interact with a wide range of biological targets. This makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIQIXAEQMDPR-ZKCIHQBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747484 |
Source


|
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228931-51-8 |
Source


|
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B581547.png)











